N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:
- Benzo[d][1,3]dioxol-5-ylmethyl group: This moiety contains a benzodioxole ring system, known for metabolic stability due to its fused dioxolane structure, which resists enzymatic degradation .
The compound’s synthesis likely involves sequential coupling of oxalyl chloride with the respective amines, as seen in analogous oxalamide preparations .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-4-7-16(8-5-14)17(24(2)3)12-23-21(26)20(25)22-11-15-6-9-18-19(10-15)28-13-27-18/h4-10,17H,11-13H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLIGVKLHMYYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The table below compares key structural and functional features of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide with related oxalamides and benzamide derivatives:
Key Differences and Implications
Substituent Effects on Bioactivity: The benzodioxole group in the target compound and K-16 is associated with metabolic stability and plant bioactivity . In contrast, dimethoxybenzyl groups in S336/S5456 enhance flavor receptor binding but show variable CYP inhibition . The dimethylamino-p-tolyl group in the target compound may improve membrane permeability compared to pyridinyl or methoxy substituents in S336/S5456 .
Metabolic Stability :
- Oxalamides with benzodioxole (target compound) or dimethoxybenzyl (S336/S5456) groups exhibit rapid hepatic metabolism but resist amide bond hydrolysis, suggesting stable scaffolds .
Synthetic Routes :
- The target compound’s synthesis likely mirrors methods for K-16 (oxalyl chloride-mediated coupling) , whereas S336/S5456 use carbodiimide-mediated coupling .
Preparation Methods
Synthesis of Benzo[d]dioxol-5-ylmethylamine
The benzo[d]dioxol-5-ylmethylamine moiety is derived from piperonal (benzo[d]dioxole-5-carbaldehyde), a commercially available starting material. A three-step sequence is employed:
- Reduction of Piperonal to Piperonyl Alcohol : Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 25°C under 1 atm H₂ yields piperonyl alcohol with >95% conversion.
- Conversion to Piperonyl Chloride : Treatment with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C for 2 hours provides piperonyl chloride, isolated in 85% yield after distillation.
- Amination via Gabriel Synthesis : Reaction with potassium phthalimide in dimethylformamide (DMF) at 120°C for 12 hours, followed by hydrazinolysis (hydrazine hydrate in ethanol, reflux, 6 hours), yields benzo[d]dioxol-5-ylmethylamine.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reduction | Pd/C, H₂, MeOH, 25°C | 95 | 98 |
| Chlorination | SOCl₂, CH₂Cl₂, 0–5°C | 85 | 97 |
| Amination | K-phthalimide, DMF, 120°C | 78 | 95 |
Synthesis of 2-(Dimethylamino)-2-(p-Tolyl)ethylamine
This branched amine is synthesized via a Mannich reaction:
- Mannich Base Formation : p-Tolualdehyde reacts with dimethylamine hydrochloride and ammonium chloride in ethanol at 60°C for 8 hours, producing 2-(dimethylamino)-2-(p-tolyl)acetaldehyde.
- Reductive Amination : The aldehyde intermediate is treated with sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer) for 24 hours, yielding the target amine with 72% isolated yield.
Optimization Insight : Lowering the reaction temperature to 40°C during reductive amination improves stereochemical control but reduces conversion efficiency by 15%.
Oxalamide Coupling Strategies
Stepwise Amide Bond Formation
Traditional methods employ oxalyl chloride as the central coupling reagent:
- Activation of Oxalyl Chloride : Dropwise addition of oxalyl chloride (1.1 equiv) to a chilled (−15°C) solution of benzo[d]dioxol-5-ylmethylamine in tetrahydrofuran (THF) over 30 minutes.
- First Amide Coupling : Stirring at −15°C for 2 hours forms N1-(benzo[d]dioxol-5-ylmethyl)oxalyl chloride intermediate.
- Second Amine Addition : Introduction of 2-(dimethylamino)-2-(p-tolyl)ethylamine (1.05 equiv) and triethylamine (2.5 equiv) at 0°C, followed by warming to 25°C for 12 hours, affords the product in 68% yield.
Limitations : This method requires rigorous temperature control and exhibits sensitivity to moisture, necessitating anhydrous conditions throughout.
One-Pot Oxalamide Synthesis
A groundbreaking approach reported by Chemical Communications (2024) enables direct unsymmetrical oxalamide formation:
- Reaction Setup : Dichloroacetamide (1.0 equiv), benzo[d]dioxol-5-ylmethylamine (1.1 equiv), and 2-(dimethylamino)-2-(p-tolyl)ethylamine (1.1 equiv) are combined with carbon tetrabromide (CBr₄, 1.2 equiv) in a 1:1 v/v mixture of water and acetonitrile.
- Base Promotion : Addition of potassium carbonate (K₂CO₃, 3.0 equiv) initiates a triple C–Cl/Br cleavage mechanism, forming the oxalamide backbone at 50°C over 6 hours.
- Workup : Filtration and recrystallization from ethyl acetate/hexane (1:3) yield the product in 82% purity, which is further enhanced to 99% via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Comparative Advantages :
- Eliminates intermediate isolation steps
- Utilizes water as a green solvent component
- Achieves 89% conversion in gram-scale batches
Industrial-Scale Production Considerations
Continuous-Flow Synthesis
Adapting the one-pot method for continuous manufacturing involves:
- Microreactor Design : Two inlet streams—(1) amine mixture in acetonitrile and (2) CBr₄/K₂CO₃ in water—are merged at 50°C with a residence time of 30 minutes.
- Downstream Processing : In-line liquid-liquid separation and thin-film evaporation reduce processing time by 40% compared to batch methods.
Productivity Metrics :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Space-Time Yield (g/L/h) | 12.4 | 34.7 |
| Purity (%) | 82 | 85 |
| Solvent Consumption | 8.2 L/kg | 5.1 L/kg |
Crystallization Optimization
Final product crystallization is critical for pharmaceutical-grade purity:
- Solvent Screening : Ethyl acetate/hexane (1:3) achieves 99.2% purity with 74% recovery.
- Antisolvent Addition : Gradual introduction of n-heptane during cooling (0.5°C/min) to 4°C produces uniform crystals (D50 = 45 μm).
Mechanistic Insights into Oxalamide Formation
The one-pot methodology proceeds through three distinct phases:
- Nucleophilic Displacement : Water attacks dichloroacetamide, generating a geminal diol intermediate.
- Bromide Incorporation : CBr₄ mediates sequential bromide substitutions, forming a dibrominated species.
- Amine Coupling : Concerted nucleophilic attacks by both amines on the activated carbonyl centers yield the unsymmetrical oxalamide.
Spectroscopic Evidence :
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